molecular formula C24H20ClN3O3 B2422904 2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide CAS No. 1171198-16-5

2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide

Número de catálogo: B2422904
Número CAS: 1171198-16-5
Peso molecular: 433.89
Clave InChI: QVYRPDCJMPVLBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H20ClN3O3 and its molecular weight is 433.89. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(2-chlorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-15-7-10-18(11-8-15)28-16(2)26-21-12-9-17(13-19(21)24(28)30)27-23(29)14-31-22-6-4-3-5-20(22)25/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYRPDCJMPVLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide is a novel derivative of quinazolinone that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available quinazolinone derivatives. The general synthetic route includes:

  • Formation of the Quinazolinone Core : The initial step involves the cyclization of appropriate precursors to form the quinazolinone structure.
  • Substitution Reactions : Subsequent reactions introduce the chlorophenoxy group and methyl substituents to yield the final compound.
  • Characterization : The synthesized compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antiviral Activity

Research has shown that quinazolinone derivatives exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). For instance, compounds similar to the target compound have been evaluated for their ability to inhibit the NS5B polymerase enzyme, a critical player in HCV replication.

  • Case Study : In a study examining a series of quinazolinone derivatives, one compound demonstrated an EC50 value of 0.984 µM against HCV GT1b, indicating potent antiviral activity with a favorable selectivity index (SI) . This suggests that similar structures could be effective in targeting HCV.

Anticancer Activity

The anticancer potential of quinazolinones is well-documented, particularly their ability to inhibit receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.

  • In Vitro Studies : Compounds derived from quinazolinones have shown promising results in inhibiting various cancer cell lines. For example, one derivative exhibited sub-micromolar antiproliferative activity against lung cancer cell lines (GI50 = 0.789 µM) and inhibited EGFR with an IC50 of 0.069 µM . This highlights the potential of structurally similar compounds in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : By binding to the active or allosteric sites of enzymes like NS5B or EGFR, it can disrupt their function.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by modulating cell cycle progression and promoting pro-apoptotic signals .

Data Summary

The following table summarizes key findings related to the biological activity of quinazolinone derivatives relevant to the target compound:

Compound NameTargetActivity TypeEC50/IC50 ValueReference
Compound 11aHCVAntiviral0.984 µM
Compound 6dEGFRAnticancer0.069 µM
Compound XVarious Cancer LinesAnticancerGI50 = 0.789 µM

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with substitution, reduction, and condensation steps. For example:

  • Substitution reaction: Use 2-chlorophenol derivatives with appropriate nitrobenzene intermediates under alkaline conditions to introduce the phenoxy group .
  • Reduction: Apply iron powder or catalytic hydrogenation under acidic conditions to reduce nitro groups to amines .
  • Condensation: Optimize reaction conditions (e.g., solvent: DMF, catalyst: K₂CO₃, temperature: room temperature) for coupling with acetamide precursors .
    Key Parameters:
StepSolventCatalystTemperatureYield (%)
SubstitutionDMFK₂CO₃80°C65–75
ReductionHCl/EtOHFe powder50°C70–85
CondensationDCMEDCI/HOBtRT50–60

Q. How can the purity and structural integrity of the compound be validated during synthesis?

Methodological Answer: Use orthogonal analytical techniques:

  • Chromatography: Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and confirm purity via HPLC (C18 column, acetonitrile:H₂O gradient) .
  • Spectroscopy: Validate structure using ¹H/¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) and high-resolution mass spectrometry (HRMS) .
  • Crystallography: For unambiguous confirmation, grow single crystals in ethyl acetate and perform X-ray diffraction .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • In vitro screening: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 μM .
  • Enzyme inhibition: Assess activity against kinases or proteases (e.g., EGFR, COX-2) via fluorometric or colorimetric assays .
  • ADME profiling: Use Caco-2 cell monolayers for permeability studies and microsomal stability assays (e.g., t₁/₂ > 60 min indicates metabolic stability) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of its bioactivity?

Methodological Answer:

  • Docking studies: Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase domain). Focus on hydrogen bonding with quinazolinone carbonyl groups and hydrophobic interactions with p-tolyl substituents .
  • QSAR analysis: Build regression models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .
  • MD simulations: Run 100-ns trajectories in GROMACS to evaluate protein-ligand complex stability under physiological conditions .

Q. How to resolve contradictory biological activity data across different assay systems?

Methodological Answer:

  • Assay standardization: Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C, 5% CO₂) to eliminate environmental variability .
  • Off-target profiling: Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Metabolite analysis: Perform LC-MS to detect degradation products or active metabolites that may influence results .

Q. What strategies enhance the compound’s solubility and bioavailability?

Methodological Answer:

  • Salt formation: Test hydrochloride or sodium salts in pH-solubility studies .
  • Nanoparticle formulation: Use PLGA or liposomal carriers (particle size < 200 nm, PDI < 0.3) to improve dissolution rates .
  • Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety to enhance absorption .

Q. How to investigate its mechanism of action at the molecular level?

Methodological Answer:

  • Cellular thermal shift assay (CETSA): Validate target engagement by measuring protein thermal stability shifts in cell lysates .
  • RNA-seq profiling: Identify differentially expressed genes in treated vs. untreated cells (e.g., apoptosis-related genes like BAX/BCL-2) .
  • CRISPR knockouts: Generate cell lines lacking suspected targets (e.g., EGFR) to confirm pathway specificity .

Q. What structural modifications improve selectivity toward specific biological targets?

Methodological Answer:

  • Substituent variation: Replace p-tolyl with electron-withdrawing groups (e.g., -CF₃) to enhance kinase selectivity .
  • Scaffold hopping: Synthesize analogs with pyridine or thiazole cores instead of quinazolinone .
  • Stereochemical control: Introduce chiral centers (e.g., R-configuration at C3) and evaluate enantiomer-specific activity .

Data Contradiction Analysis

Example Scenario: Conflicting cytotoxicity results between MTT and clonogenic assays.
Resolution:

  • MTT artifacts: Test mitochondrial toxicity via ATP-based assays (e.g., CellTiter-Glo) to rule out false positives .
  • Cell cycle analysis: Use flow cytometry (PI staining) to determine if the compound induces G1 arrest vs. apoptosis .
  • Dose-response validation: Repeat assays with 8-point dilution series (0.1–100 μM) to confirm reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.